2-(1,2,5-Thiadiazol-3-yl)aceticacid
Description
Contextual Significance of Thiadiazole-Containing Scaffolds in Modern Organic Chemistry Research
Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. nih.govresearchgate.net It exists in four isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879), each offering unique properties for researchers to explore. nih.govresearchgate.netnih.govmdpi.com The significance of the thiadiazole nucleus lies in its versatile biological activities; derivatives have been shown to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties, among others. nih.govmdpi.comnih.govresearchgate.net
This wide range of pharmacological potential is partly attributed to the mesoionic character of the thiadiazole ring, which features distinct regions of positive and negative charges. nih.govnih.gov This polarity allows thiadiazole-containing molecules to readily cross cellular membranes and interact effectively with biological targets. nih.govnih.gov Furthermore, thiadiazole is considered a bioisostere of other important rings like pyrimidine (B1678525) and oxadiazole, meaning it can often substitute these structures in drug design without losing biological activity. nih.gov The successful incorporation of the thiadiazole moiety into established drugs, such as the diuretic acetazolamide, the antibiotic cefazolin, and the antimicrobial sulfamethizole, firmly establishes its importance in therapeutic medicine. nih.govchemmethod.com
Table 1: Isomers of Thiadiazole and Associated Biological Activities
| Isomer | Selected Reported Biological Activities |
|---|---|
| 1,2,3-Thiadiazole | Antiviral, Anticancer, Antifungal, Insecticidal. mdpi.com |
| 1,2,4-Thiadiazole | Peroxisome Proliferator-Activated Receptors (PPAR) Agonists, Antimicrobial. acs.orgresearchgate.net |
| 1,2,5-Thiadiazole | Muscarinic Receptor Agonists, Anticancer, Antihypertensive. nih.govnih.govnih.govresearchgate.net |
| 1,3,4-Thiadiazole | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant. researchgate.netchemmethod.comresearchgate.netnih.gov |
Historical Development of Academic Research on 2-(1,2,5-Thiadiazol-3-yl)aceticacid
While a detailed historical timeline for the specific compound 2-(1,2,5-Thiadiazol-3-yl)acetic acid is not extensively documented in seminal literature, its development can be understood by tracing the research history of its parent heterocycle, 1,2,5-thiadiazole. The first general synthetic system for creating the 1,2,5-thiadiazole ring was reported in the 1960s. acs.orgacs.org These early methods, such as the reaction of ethane-1,2-diamine dihydrochloride (B599025) with disulfur (B1233692) dichloride, laid the fundamental groundwork for accessing this class of compounds. thieme-connect.de
Subsequent research focused on expanding the synthetic toolbox to create a variety of substituted 1,2,5-thiadiazoles, allowing for the fine-tuning of their chemical and physical properties. acs.orgorganic-chemistry.org The exploration of their biological activities followed, with significant interest in their potential as muscarinic agonists for treating neurological disorders like Alzheimer's disease and schizophrenia emerging in the early 2000s. nih.gov The synthesis of derivatives containing an acetic acid moiety, such as 2-(1,2,5-Thiadiazol-3-yl)acetic acid, represents a logical progression in this research. The carboxylic acid group is a common functional handle in medicinal chemistry, often introduced to modulate solubility, improve pharmacokinetic profiles, or create a key interaction point with a biological target. The synthesis of related structures, like 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid, highlights the academic interest in combining thiadiazole rings with acetic acid linkers to generate novel compounds. zsmu.edu.uaicatt.org.ua
Overview of Key Academic Research Domains Pertaining to this compound
The academic interest in 2-(1,2,5-Thiadiazol-3-yl)acetic acid and its analogues spans several key scientific domains, driven by the unique properties of the 1,2,5-thiadiazole core.
Medicinal Chemistry: This is the most prominent field of research. The 1,2,5-thiadiazole scaffold is a privileged structure investigated for a multitude of therapeutic applications. nih.govresearchgate.net Research has specifically identified derivatives as potential muscarinic receptor agonists for neurological conditions, anticancer agents, and antihypertensives. nih.govnih.govresearchgate.net The acetic acid functional group on the target molecule makes it a candidate for further derivatization or for direct use as a pharmacophore where the acidic proton can form crucial hydrogen bonds with receptor sites.
Synthetic Chemistry and Methodology: A substantial body of research is dedicated to the development of novel and efficient synthetic routes to 1,2,5-thiadiazoles. acs.orgorganic-chemistry.org This includes creating precursors and intermediates that can be elaborated into more complex molecules like 2-(1,2,5-Thiadiazol-3-yl)acetic acid. Research in this area focuses on improving reaction yields, reducing the use of toxic reagents, and increasing the diversity of accessible derivatives. encyclopedia.pub
Materials Science: Beyond medicine, 1,2,5-thiadiazoles are gaining attention in materials science. nih.govresearchgate.net Their oxidized forms, specifically 1,2,5-thiadiazole 1,1-dioxides, are being investigated for the construction of functional molecular materials with interesting magnetic and electronic properties. nih.gov The inherent stability and aromaticity of the thiadiazole ring make it a useful building block for creating novel polymers and organic conductors.
Corrosion Inhibition: Thiadiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals, including mild steel, in acidic environments. nih.gov They function by adsorbing onto the metal surface, forming a protective film that prevents corrosive species from reaching the metal. nih.gov The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons in the thiadiazole ring facilitates strong adsorption onto the metal surface, making them highly effective in this application. nih.gov
Table 2: Key Research Domains for 1,2,5-Thiadiazole Derivatives
| Research Domain | Specific Focus Areas and Applications |
|---|---|
| Medicinal Chemistry | Muscarinic agonists (neurological disorders), anticancer agents, anti-HIV agents, antihypertensives, antimicrobials. nih.govnih.govnih.govresearchgate.net |
| Synthetic Chemistry | Development of one-pot syntheses, use of novel catalysts, synthesis of complex fused-ring systems. acs.orgorganic-chemistry.orgencyclopedia.pub |
| Materials Science | Creation of organic radicals, molecular magnets, and conductive polymers from 1,2,5-thiadiazole 1,1-dioxides. nih.govnih.gov |
| Corrosion Inhibition | Protection of steel and other metals in industrial applications, particularly in acidic solutions. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O2S |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
2-(1,2,5-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-9-6-3/h2H,1H2,(H,7,8) |
InChI Key |
WIEHDWXQVOBJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1,2,5 Thiadiazol 3 Yl Aceticacid
Classical Approaches to 1,2,5-Thiadiazole (B1195012) Ring System Formation Preceding Acetic Acid Functionalization
The traditional synthesis of the 1,2,5-thiadiazole core often involves the construction of the heterocyclic ring as a primary step, followed by the introduction or modification of substituents.
Cyclization Reactions for 1,2,5-Thiadiazole Ring Construction
A cornerstone of 1,2,5-thiadiazole synthesis is the reaction of a compound containing a N-C-C-N backbone with a sulfur-donating reagent. A general and widely applicable model involves the reaction of an acyclic NCCN grouping, where the nitrogen and carbon atoms can have varying oxidation states (amine, imine, nitrile, or oxime), with sulfur monochloride or sulfur dichloride. researchgate.net For instance, the reaction of appropriately substituted 1,2-diamines with sulfur halides can lead to the formation of the 1,2,5-thiadiazole ring.
Another classical method involves the reaction of cyanogen (B1215507) with sulfur dichloride, which yields 3,4-dichloro-1,2,5-thiadiazole. google.com This di-halogenated intermediate serves as a versatile precursor for further functionalization. Similarly, the reaction of aminoacetonitrile (B1212223) with sulfur monochloride has been shown to produce 3-chloro-1,2,5-thiadiazole. google.com These halogenated thiadiazoles are key for introducing the acetic acid moiety.
The Hurd-Mori and Lalezari cyclization reactions are also prominent in the synthesis of thiadiazoles, typically involving the cyclization of semicarbazone intermediates with thionyl chloride. mdpi.com
Precursor Chemistry for C3-Functionalization with the Acetic Acid Moiety
Once the 1,2,5-thiadiazole ring with a suitable handle at the C3 position is synthesized, the introduction of the acetic acid group can be achieved through various standard organic transformations.
A common strategy involves starting with a C3-halomethyl-1,2,5-thiadiazole. This intermediate can be prepared from a corresponding C3-methyl derivative via halogenation. The halomethyl group can then undergo a nucleophilic substitution with cyanide to form 2-(1,2,5-Thiadiazol-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired 2-(1,2,5-Thiadiazol-3-yl)acetic acid. uni.lu
Alternatively, a C3-formyl-1,2,5-thiadiazole can be used as a precursor. The aldehyde can be converted to the corresponding alcohol via reduction, which can then be transformed into a halide and subsequently undergo the nitrile synthesis and hydrolysis sequence as described above.
Another approach involves the direct carboxylation of a C3-lithiated or C3-Grignard reagent of 1,2,5-thiadiazole. This requires the initial preparation of a 3-halo-1,2,5-thiadiazole, followed by metal-halogen exchange and reaction with carbon dioxide.
Contemporary and Optimized Synthetic Routes to 2-(1,2,5-Thiadiazol-3-yl)aceticacid
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of heterocyclic compounds, including 2-(1,2,5-Thiadiazol-3-yl)acetic acid.
Catalytic Strategies (e.g., Palladium-Catalyzed Cross-Coupling) in Thiadiazole Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-C bonds in heterocyclic systems. nih.gov For the synthesis of the target molecule, a palladium-catalyzed carboxylation of a 3-halo-1,2,5-thiadiazole could be a viable route. mdpi.com This approach would involve the direct introduction of a carboxylic acid group, bypassing the need for multi-step sequences involving nitriles.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce a two-carbon synthon at the C3 position of a 3-halo-1,2,5-thiadiazole, which can then be converted to the acetic acid moiety. For instance, coupling with a vinylboronic ester followed by oxidative cleavage would yield the desired product. The desymmetrization of 3,4-dihalo-1,2,5-thiadiazoles using palladium-catalyzed cross-coupling reactions allows for the regioselective introduction of a single substituent. researchgate.net
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ / P(tBu)₂MeHBF₄ | 4,8-dibromobenzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netresearchgate.netthiadiazole), Thiophenes | Mono- and bis-thienylated benzo-bis-thiadiazoles | Low to Moderate | nih.gov |
| Pd(OAc)₂ | Benzo[c] researchgate.netresearchgate.netnih.govthiadiazole, Bromoarenes/Hetarenes | Mono- and bis-(het)aryl derivatives | - | nih.gov |
Chemo- and Regioselective Functionalization Approaches
The regioselective synthesis of substituted thiadiazoles is a significant challenge. Modern methods often focus on cascade reactions that allow for the construction of the ring and introduction of substituents in a single pot. For instance, a cascade reaction involving Michael addition and intramolecular cyclization has been developed for the synthesis of substituted thiazoles, a strategy that could potentially be adapted for 1,2,5-thiadiazoles. researchgate.net
The functionalization of pre-existing thiadiazole rings with high regioselectivity is also an area of active research. The use of directing groups can facilitate the selective substitution at the C3 position.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. chemijournal.com This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free or multicomponent reactions. researchgate.netnih.govrsc.org
For the synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid, green approaches could involve:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of heterocycles. nih.gov
Aqueous reaction media: Performing reactions in water reduces the use of volatile organic compounds. Acetic acid in aqueous conditions has been utilized for the green synthesis of various heterocycles. researchgate.net
Multicomponent reactions: Designing one-pot reactions where multiple starting materials react to form the final product without the isolation of intermediates can improve efficiency and reduce waste. nih.gov
While specific green chemistry protocols for the title compound are not extensively reported, the general trend towards sustainable synthesis suggests that such methods will be a key focus of future research.
Purification and Isolation Techniques for Academic Research Scale
The purification and isolation of the final product, 2-(1,2,5-Thiadiazol-3-yl)acetic acid, from the reaction mixture are critical for obtaining a sample of high purity suitable for academic research purposes. Given its acidic nature and likely solid state at room temperature, a combination of standard laboratory techniques is employed.
Initial Work-up: Following the hydrolysis step, the reaction mixture is typically cooled and neutralized. If hydrolysis is performed under acidic conditions, a base is added to bring the pH to neutral, which may cause the sodium salt of the carboxylic acid to be in the aqueous phase. Subsequent acidification will then precipitate the desired carboxylic acid.
Extraction: Acid-base extraction is a highly effective method for separating the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The target acid moves into the aqueous layer as its sodium salt. The layers are separated, and the aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of around 1-2, causing the pure carboxylic acid to precipitate out. The solid can then be collected by filtration or extracted back into an organic solvent.
Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar, acidic compound like 2-(1,2,5-Thiadiazol-3-yl)acetic acid, suitable solvent systems might include water, ethanol, or mixtures such as ethanol/water or ethyl acetate/hexane (B92381). The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals.
Column Chromatography: If recrystallization does not provide sufficient purity, silica (B1680970) gel column chromatography can be used. A solvent system (eluent) is chosen that allows for good separation of the target compound from its impurities. For an acidic compound, a polar eluent system is typically required. A common mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane (B109758) with a more polar solvent like ethyl acetate or methanol. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent it from streaking on the silica gel.
The following table details the common purification techniques applicable to 2-(1,2,5-Thiadiazol-3-yl)acetic acid.
| Technique | Description | Typical Solvents/Reagents | Expected Outcome |
| Acid-Base Extraction | Separates the acidic product from neutral/basic impurities by partitioning between immiscible organic and aqueous layers based on pH. | Organic: Ethyl acetate, Diethyl ether. Aqueous: Saturated NaHCO₃, 1M NaOH, 1-2M HCl. | Isolation of the carboxylic acid from non-acidic side products. |
| Recrystallization | Purifies the solid compound based on differences in solubility between the target compound and impurities in a specific solvent at different temperatures. | Water, Ethanol, Methanol, Ethyl Acetate/Hexane, Ethanol/Water. | Formation of high-purity crystals of the target compound. |
| Column Chromatography | Separates compounds based on their differential adsorption onto a stationary phase (silica gel) as a mobile phase (eluent) passes through. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol. A small amount of acetic acid may be added. | Separation of the target compound from impurities with similar solubility profiles. |
Reactivity and Reaction Mechanisms of 2 1,2,5 Thiadiazol 3 Yl Aceticacid
Reactivity of the Carboxylic Acid Functionality of 2-(1,2,5-Thiadiazol-3-yl)aceticacid
The carboxylic acid moiety of 2-(1,2,5-Thiadiazol-3-yl)acetic acid is a focal point for a variety of chemical transformations, including esterification, amidation, reduction, decarboxylation, and conversion to acid halides and anhydrides. These reactions are fundamental to the synthesis of a diverse array of derivatives.
Esterification Reactions and Kinetic Studies
The conversion of 2-(1,2,5-Thiadiazol-3-yl)acetic acid to its corresponding esters is a critical transformation, often serving as a key step in the synthesis of more complex molecules. The reaction typically proceeds via acid-catalyzed esterification (Fischer esterification) or by reaction with an alkylating agent in the presence of a base.
In a typical Fischer esterification, the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the water formed is usually removed by azeotropic distillation or by using a dehydrating agent.
Kinetic studies of esterification reactions, while not specifically detailed for 2-(1,2,5-Thiadiazol-3-yl)acetic acid in the available literature, can be understood from general principles. The rate of esterification is influenced by several factors, including the structure of the alcohol, the nature of the catalyst, and the reaction temperature. For instance, the use of microreactors has been shown to enable the precise determination of kinetic parameters for esterification reactions by offering fast heat and mass transfer. nih.gov Kinetic models such as the Eley-Rideal and Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms are often employed to describe the kinetics of such reactions. nih.gov
Table 1: Factors Influencing Esterification Kinetics
| Factor | Influence on Reaction Rate |
|---|---|
| Alcohol Structure | Steric hindrance around the hydroxyl group can decrease the reaction rate. Primary alcohols react faster than secondary, which are faster than tertiary alcohols. |
| Catalyst | Strong acids increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the alcohol. |
| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |
Amidation Reactions and Mechanistic Considerations
Amidation of 2-(1,2,5-Thiadiazol-3-yl)acetic acid with amines yields the corresponding amides. This transformation is of significant interest as the resulting amide derivatives are precursors to various biologically active compounds. The direct reaction between the carboxylic acid and an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated.
Common methods for amidation include:
Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Conversion to an acid chloride: The carboxylic acid can be converted to the more reactive acid chloride, which then reacts rapidly with an amine. nih.gov
The mechanism of amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the activated carboxylic acid derivative. This is followed by the elimination of a leaving group (e.g., water, dicyclohexylurea). The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid formed and to prevent protonation of the amine reactant. libretexts.org
Reduction and Decarboxylation Pathways
The carboxylic acid group of 2-(1,2,5-Thiadiazol-3-yl)acetic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway. While simple carboxylic acids are generally stable to decarboxylation, the presence of certain functional groups can facilitate this process. The stability of the resulting carbanion or the ability to form a cyclic transition state can influence the ease of decarboxylation. Specific conditions or catalysts might be required to effect the decarboxylation of 2-(1,2,5-Thiadiazol-3-yl)acetic acid.
Formation of Acid Halides and Anhydrides
2-(1,2,5-Thiadiazol-3-yl)acetic acid can be converted to its corresponding acid halide, typically the acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.org This is a crucial step for activating the carboxylic acid towards nucleophilic attack, facilitating reactions like esterification and amidation. nih.gov
Acid anhydrides of 2-(1,2,5-Thiadiazol-3-yl)acetic acid can be prepared, for instance, by reacting the corresponding acid chloride with a carboxylate salt. libretexts.orgmasterorganicchemistry.com Symmetrical anhydrides can also be formed by heating two equivalents of the carboxylic acid with a dehydrating agent. masterorganicchemistry.com Acid anhydrides are also reactive acylating agents, similar to acid halides, but are generally less reactive. libretexts.orglibretexts.org They react with alcohols to form esters and with amines to form amides. libretexts.orglibretexts.org
Reactivity Pertaining to the 1,2,5-Thiadiazole (B1195012) Heterocycle of this compound
The 1,2,5-thiadiazole ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring
The electron-withdrawing nature of the two nitrogen atoms in the 1,2,5-thiadiazole ring deactivates it towards electrophilic aromatic substitution. These reactions, if they occur, would require harsh conditions and would likely be directed by the activating effect of any substituents on the ring.
Conversely, the electron-deficient character of the 1,2,5-thiadiazole ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). A good leaving group at a suitable position on the ring is typically required for such reactions to proceed. For instance, a halogen atom on the thiadiazole ring could be displaced by a nucleophile. The specific regiochemistry of substitution would depend on the position of the leaving group and the nature of the nucleophile.
Studies on related thiadiazole systems, such as 2-amino-1,3,4-thiadiazoles, have shown that they can undergo reactions with electrophiles. researchgate.net For example, the amino group can be acylated or can participate in cyclization reactions. researchgate.net While this is a different isomer of thiadiazole, it provides insight into the potential reactivity of substituted thiadiazoles. Electrochemical studies of 2-amino-5-mercapto-1,3,4-thiadiazole have also demonstrated its susceptibility to react with electrophiles like p-benzoquinone. nih.gov
Table 2: Summary of Compound Names
| Compound Name |
|---|
| 2-(1,2,5-Thiadiazol-3-yl)acetic acid |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Acetic benzoic anhydride |
| Dicyclohexylcarbodiimide (DCC) |
| Lithium aluminum hydride |
| Oxalyl chloride |
| p-benzoquinone |
| p-toluenesulfonic acid |
| Sulfuric acid |
Metalation and Lithiation Strategies for Ring Functionalization
Direct metalation of the 1,2,5-thiadiazole ring can be challenging due to its inherent stability and the potential for ring cleavage. However, lithiation strategies have been explored for related five-membered heteroaromatic compounds, offering insights into potential functionalization pathways for 2-(1,2,5-thiadiazol-3-yl)acetic acid.
Studies on methyl-substituted 1,2,4-thiadiazoles have shown that lateral lithiation using n-butyllithium can occur on the methyl group, which upon carboxylation, yields the corresponding acetic acid derivative. This suggests that deprotonation of the α-carbon on the acetic acid side chain of 2-(1,2,5-thiadiazol-3-yl)acetic acid could be a feasible strategy for introducing further functional groups.
However, a significant competing reaction in the lithiation of heteroaromatic compounds containing an N-S bond is nucleophilic attack at the sulfur atom, leading to ring cleavage. For instance, 3,4-dimethyl-1,2,5-thiadiazole (B3032850) has been shown to undergo ring cleavage upon treatment with butyllithium. This indicates that any lithiation strategy for 2-(1,2,5-Thiadiazol-3-yl)acetic acid would need to carefully consider the reaction conditions to favor functionalization over ring degradation. The choice of base, temperature, and solvent would be critical in directing the reaction towards the desired outcome.
Treatment of N-lithiopyridylketimide derivatives with sulfur dichloride (SCl₂) can lead to the formation of fused thiadiazolium salts through intramolecular coordination, highlighting the reactivity of lithiated nitrogen centers in the presence of a sulfur source. rsc.org While not a direct metalation of the thiadiazole ring itself, this demonstrates a pathway for constructing more complex heterocyclic systems involving the 1,2,5-thiadiazole nucleus.
Table 1: Lithiation Reactions of Related Thiadiazole Derivatives
| Starting Material | Reagent | Product(s) | Observations |
| 3,5-Dimethyl-1,2,4-thiadiazole | n-Butyllithium, then CO₂ | 2-(5-Methyl-1,2,4-thiadiazol-3-yl)acetic acid | Lateral lithiation of the methyl group. |
| 3,4-Dimethyl-1,2,5-thiadiazole | n-Butyllithium | Ring cleavage products | Nucleophilic attack at the sulfur atom. |
| N-Lithiopyridylketimide | SCl₂ | Fused thiadiazolium salt | Intramolecular cyclization. rsc.org |
Ring Transformation and Rearrangement Reactions
The 1,2,5-thiadiazole ring can participate in various transformation and rearrangement reactions, often driven by the introduction of reactive functional groups or by external reagents.
One notable transformation is the ring contraction of 1,2,6-thiadiazines to form 1,2,5-thiadiazole 1-oxides. chemrxiv.org This reaction proceeds via a cycloaddition-ring contraction cascade, offering a synthetic route to substituted 1,2,5-thiadiazoles that might be difficult to access through other means. researchgate.net
Furthermore, ring transformations of substituted 1,2,3-thiadiazoles have been reported. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) undergoes rearrangement in the presence of amines to yield 1,2,3-triazole-4-thiocarboxamides. rsc.org This highlights the potential for the thiadiazole ring to undergo skeletal changes under specific reaction conditions. While this example pertains to the 1,2,3-isomer, it underscores the general susceptibility of the thiadiazole nucleus to rearrangement.
Intramolecular cyclization reactions can also be considered a form of ring transformation. For instance, the intramolecular cyclization of N-lithiopyridylketimide derivatives with sulfur dichloride leads to the formation of N-bridgehead 1,2,5-thiadiazolium rings. rsc.org
Interplay Between Thiadiazole Ring and Acetic Acid Side Chain Reactivity
The reactivity of 2-(1,2,5-Thiadiazol-3-yl)acetic acid is a result of the combined electronic and steric properties of both the heterocyclic ring and the acetic acid side chain.
Steric and Electronic Effects on Reaction Outcomes
The 1,2,5-thiadiazole ring is an electron-withdrawing group, which influences the acidity of the protons on the adjacent methylene (B1212753) group of the acetic acid side chain. This electronic effect makes these protons more susceptible to deprotonation by a base, facilitating reactions at the α-carbon.
Conversely, the acetic acid side chain, particularly in its carboxylate form, can influence the reactivity of the thiadiazole ring. The presence of a bulky or charged group at the 3-position can sterically hinder the approach of reagents to the adjacent ring positions. For example, in the synthesis of 2,5-substituted 1,3,4-oxadiazoles, steric hindrance at the ortho position of a phenyl ring attached to a carboxylic acid was found to reduce product formation, demonstrating how substituents can impact reaction efficiency. acs.org
The electronic nature of substituents on the thiadiazole ring also plays a crucial role in directing reaction pathways. Electron-donating groups can enhance the nucleophilicity of the ring, while electron-withdrawing groups, such as the sulfonyl group in 1,2,5-thiadiazole 1,1-dioxides, render the ring highly electrophilic and susceptible to nucleophilic attack. nih.gov
Intramolecular Cyclization Possibilities
The presence of both a carboxylic acid function and a heterocyclic ring in 2-(1,2,5-Thiadiazol-3-yl)acetic acid opens up possibilities for intramolecular cyclization reactions to form fused ring systems. Activation of the carboxylic acid group, for instance, by conversion to an acyl chloride or an ester, could facilitate nucleophilic attack by one of the nitrogen atoms of the thiadiazole ring.
The success of such cyclizations would likely depend on the ring size of the resulting fused system and the specific reaction conditions employed to overcome any activation barriers.
In-depth Structural and Spectroscopic Data for 2-(1,2,5-Thiadiazol-3-yl)acetic Acid Not Publicly Available
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of detailed experimental data for the chemical compound 2-(1,2,5-Thiadiazol-3-yl)acetic acid. Despite extensive investigation, the specific structural and spectroscopic information required to generate a detailed scientific article, as per the requested outline, is not available in the public domain.
The requested article was to focus on the advanced structural characterization and spectroscopic analysis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis. This would have necessitated access to primary research data such as detailed ¹H and ¹³C NMR spectral assignments, data from two-dimensional NMR techniques (COSY, HMQC, HMBC), dynamic NMR studies for conformational analysis, and precise molecular conformation and intermolecular interaction data from X-ray crystallography.
While searches yielded information on various derivatives of the thiadiazole heterocyclic system, such as those based on the 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) isomers, these findings are not directly applicable to the specified 1,2,5-thiadiazole isomer. The precise substitution pattern of the thiadiazole ring significantly influences its chemical and physical properties, including its spectroscopic and crystallographic characteristics. Therefore, data from related but distinct molecules cannot be used to accurately describe 2-(1,2,5-Thiadiazol-3-yl)acetic acid without compromising scientific integrity.
Consequently, it is not possible to provide the requested detailed scientific article on 2-(1,2,5-Thiadiazol-3-yl)acetic acid at this time due to the unavailability of the foundational scientific data.
Advanced Structural Characterization and Spectroscopic Analysis of 2 1,2,5 Thiadiazol 3 Yl Aceticacid and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
Co-crystallization Studies and Supramolecular Assembly
The study of co-crystals provides valuable insights into the non-covalent interactions that govern the formation of multi-component solid forms. For derivatives of thiadiazole, co-crystallization with various co-formers, particularly carboxylic acids, has been a successful strategy to modulate physicochemical properties like solubility.
Research on biologically active 1,2,4-thiadiazole (B1232254) derivatives has demonstrated the formation of novel co-crystals with dicarboxylic and hydroxybenzoic acids. researchgate.net The primary interaction facilitating the assembly of these co-crystals is often a robust heterosynthon formed between the carboxy group of the co-former and the aminothiadiazole moiety. researchgate.net This interaction is stabilized by a combination of enthalpic factors and what is described as a "supramolecular chelating effect." researchgate.net The energy of this carboxy-aminothiadiazole heterosynthon has been calculated to be approximately -77 kJ·mol⁻¹, which is comparable in strength to well-established synthons like the carboxyl-amide and carboxyl-pyridine interactions. researchgate.net
In a broader context, the self-assembly of thiadiazole-containing molecules is driven by a combination of π-stacking and hydrogen bonding. nih.gov For instance, studies on thienopyrrole-fused thiadiazole dyes show that steric effects from substituents can influence the mechanism of supramolecular polymerization, shifting it from an isodesmic to a more cooperative process. nih.gov The formation of organic salts with derivatives like 2,4-dioxothiazolidine-5-acetic acid further highlights the importance of hydrogen bonding and π-stacking in creating stable supramolecular structures. nih.gov The crystal structures of 1,2,5-thiadiazole (B1195012) 1,1-dioxides also serve as building blocks in the construction of more complex coordination and supramolecular systems. nih.gov
Table 1: Crystallographic Data for a Representative Organic Salt of a Thiazolidine (B150603) Acetic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.45 |
| Volume (ų) | 1359.7 |
| Z | 4 |
| Data is hypothetical and for illustrative purposes, based on typical values found in similar structures. |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule and its fragments, which in turn allows for the elucidation of its elemental composition and fragmentation pathways. For thiadiazole derivatives, ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) has been instrumental in distinguishing between isomers and understanding their gas-phase behavior. nih.gov
Studies on substituted 1,2,3-thiadiazoles show that a characteristic primary fragmentation step is the elimination of a nitrogen molecule (N₂) from the molecular ion. rsc.org This is often followed by fragmentations involving the substituents. rsc.org For isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles, ESI-MS/MS experiments reveal distinct fragmentation patterns that can be used for identification. nih.gov For example, the main fragmentation pathway for both isomers can involve the loss of a sulfonylalkyl moiety, but subsequent fragmentation (MS³) of the resulting ion can show both similarities and differences. nih.gov
The fragmentation of thiazole (B1198619) rings can proceed via ring opening and subsequent loss of small molecules. For instance, a thiazole derivative might undergo ring opening followed by the release of acetylene, HCN, and N₂ molecules. researchgate.net The precise fragmentation pattern is highly dependent on the nature and position of the substituents on the thiadiazole and acetic acid moieties.
Table 2: Plausible HRMS Fragmentation Data for 2-(1,2,5-Thiadiazol-3-yl)acetic acid
| m/z (Calculated) | Proposed Fragment Formula | Fragmentation Pathway |
| 158.9813 | [C₄H₃N₂O₂S]⁻ | [M-H]⁻ |
| 114.9915 | [C₃H₃N₂S]⁻ | [M-H-CO₂]⁻ (Decarboxylation) |
| 87.0146 | [C₂H₃N₂S]⁻ | [M-H-CO₂-HCN]⁻ (Loss of hydrogen cyanide) |
| 58.9962 | [CHS]⁻ | Further fragmentation |
| This data is illustrative and based on common fragmentation patterns of related heterocyclic carboxylic acids. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. For 2-(1,2,5-Thiadiazol-3-yl)acetic acid, these methods can confirm the presence of the carboxylic acid and the thiadiazole ring.
IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectra of 1,2,5-thiadiazole derivatives show characteristic absorption bands. For example, 1,2,5-thiadiazole 1,1-dioxides exhibit two C=N stretching vibrations in the 1600–1550 cm⁻¹ range and two S=O stretches at 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹. nih.gov For the parent compound, 2-(1,2,5-Thiadiazol-3-yl)acetic acid, one would expect to see:
A broad O-H stretching band from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.
A strong C=O stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹.
C=N and C-S stretching vibrations characteristic of the 1,2,5-thiadiazole ring.
A complete vibrational analysis of 1,2,5-thiadiazole has been performed, assigning the fundamental frequencies based on IR and Raman spectra. researchgate.net These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and help in the precise assignment of complex spectral bands. nih.govresearchgate.net Such theoretical correlations are crucial for distinguishing between similar vibrational modes and understanding the molecule's force field.
Table 3: Key Vibrational Frequencies for 2-(1,2,5-Thiadiazol-3-yl)acetic acid
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | IR |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | IR, Raman |
| Thiadiazole Ring | C=N Stretch | 1600 - 1550 | IR, Raman |
| Methylene (B1212753) | C-H Stretch | 2950 - 2850 | IR, Raman |
| Thiadiazole Ring | Ring Vibrations | 1400 - 1000 | IR, Raman |
| These are expected ranges and can be influenced by the molecular environment and physical state. |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) (if chiral derivatives are studied)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. libretexts.orglibretexts.org These methods are applicable to derivatives of 2-(1,2,5-Thiadiazol-3-yl)acetic acid only if a chiral center is present. A chiral derivative could be synthesized, for example, by introducing a substituent at the α-carbon of the acetic acid moiety, creating a chiral 2-arylpropionic acid analogue. nih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is particularly useful for studying conformational changes and the secondary structure of biomolecules. libretexts.org ORD measures the variation of optical rotation with the wavelength of light. libretexts.org A compound that exhibits both absorption and optical activity in the same wavelength region will show a characteristic "Cotton effect" in its ORD curve, which can be positive or negative and is highly sensitive to the molecule's three-dimensional structure. libretexts.org
For thiadiazole-based compounds, chiroptical properties have been explored in the context of supramolecular chemistry. For example, chiral thienopyrrole-fused thiadiazole derivatives have been shown to form helical supramolecular assemblies that exhibit discernible circularly polarized luminescence. nih.gov This demonstrates that the introduction of chirality into thiadiazole systems can lead to materials with unique chiroptical responses, governed by the interplay of molecular structure and supramolecular organization. nih.gov The study of such chiral derivatives using CD and ORD would provide deep insights into their absolute configuration and conformational preferences in solution. libretexts.orgrsc.org
Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound 2-(1,2,5-Thiadiazol-3-yl)acetic acid are not available.
While extensive research exists on the computational analysis of related compounds, such as other thiadiazole isomers (e.g., 1,3,4-thiadiazoles) and various derivatives (e.g., 1,2,5-thiadiazole 1,1-dioxides), this information does not directly pertain to the requested molecule. semanticscholar.orgresearchgate.netnih.govacs.org Adhering to the strict requirement to focus solely on 2-(1,2,5-Thiadiazol-3-yl)acetic acid, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified outline.
The methodologies mentioned in the outline, including Density Functional Theory (DFT), ab initio calculations, and analyses of electronic structure, spectroscopic properties, and reaction mechanisms, are standard approaches in computational chemistry. nih.govconicet.gov.arresearchgate.netnih.gov Studies on analogous compounds utilize these techniques to predict molecular geometries, vibrational frequencies (IR), electronic transitions (UV-Vis), and chemical shifts (NMR). researchgate.netnih.gov Furthermore, analyses of frontier molecular orbitals (HOMO-LUMO) and charge distribution are commonly used to understand the reactivity and electronic properties of thiadiazole-containing molecules. researchgate.netresearchgate.netnih.gov
However, without specific studies on 2-(1,2,5-Thiadiazol-3-yl)acetic acid, providing the quantitative data, detailed findings, and specific analyses required by the prompt—such as data tables for spectroscopic predictions, identified energy minima, or calculated activation energies—would be speculative and scientifically unfounded.
Therefore, the generation of the requested article is not feasible due to the absence of dedicated research on this specific compound in the available literature.
Theoretical and Computational Chemistry of 2 1,2,5 Thiadiazol 3 Yl Aceticacid
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations serve as a "computational microscope" to observe the time-evolving behavior of molecules. For 2-(1,2,5-Thiadiazol-3-yl)acetic acid, MD simulations are crucial for understanding its dynamic nature, particularly its conformational flexibility and its interactions with surrounding solvent molecules.
Furthermore, MD simulations provide a detailed picture of how solvent molecules, such as water, arrange themselves around the solute. Key aspects of solvent interactions that can be studied include:
Hydrogen Bonding: The carboxylic acid group and the nitrogen atoms of the thiadiazole ring are potential sites for hydrogen bonding. MD simulations can quantify the number, duration, and geometry of these hydrogen bonds with solvent molecules, which significantly impacts the compound's solubility and stability in polar media.
Solvation Shells: The simulations reveal the structure of solvation shells around different parts of the molecule. The distribution of solvent molecules is not uniform; for instance, polar water molecules will preferentially interact with the hydrophilic carboxylic acid and thiadiazole moieties, while showing different structuring around the nonpolar C-H bonds.
Hydrophobic Interactions: While the molecule possesses polar groups, the thiadiazole ring itself has regions that can engage in hydrophobic interactions, influencing its aggregation behavior or partitioning between different phases.
Computational studies on related heterocyclic compounds demonstrate the power of MD simulations to confirm the stability of molecular complexes and explore interaction mechanisms. nih.govnih.gov For 2-(1,2,5-Thiadiazol-3-yl)acetic acid, these simulations would be essential to understand its behavior in various chemical environments, from biological systems to industrial processes.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of a molecule with its macroscopic properties. These models are invaluable for predicting the behavior of new or untested compounds, thereby accelerating research and reducing the need for extensive experimentation. For 1,2,5-thiadiazole (B1195012) derivatives, QSPR has proven to be a powerful predictive tool. doi.org
Correlation with Physical Properties Relevant to Chemical Behavior
QSPR models can effectively predict a wide range of physical properties by using calculated molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic distribution.
A key application of QSPR is the prediction of spectroscopic parameters. For a series of 1,2,5-thiadiazole derivatives, researchers have successfully developed multivariable linear regression (MLR) models to estimate values from techniques like X-ray diffraction and NMR spectroscopy. doi.org This is particularly useful when experimental data is difficult to obtain or assign with certainty. doi.org
The types of molecular descriptors used in these models are diverse and can be categorized as follows:
Constitutional Descriptors: Information on the number and type of atoms and bonds.
Topological Descriptors: Characterize the connectivity of atoms in the molecule.
Geometrical Descriptors: Describe the 3D arrangement of the atoms.
Electronic Descriptors: Relate to the electronic structure, such as partial charges and orbital energies.
Lipophilic Descriptors: Pertain to the molecule's hydrophobicity, such as the logarithm of the partition coefficient (log P). researchgate.net
The table below illustrates the types of physical properties that can be predicted for 2-(1,2,5-Thiadiazol-3-yl)acetic acid using QSPR models, based on studies of related compounds. doi.orgresearchgate.net
| Property Type | Specific Property Example | Relevant Molecular Descriptors | Significance |
| Spectroscopic | 13C NMR Chemical Shift | Topological, Geometrical, Electronic | Structural elucidation and identification. doi.org |
| Spectroscopic | X-Ray Bond Length (e.g., C-N) | Geometrical, Electronic | Understanding molecular geometry and bonding. doi.org |
| Thermodynamic | Hydration Energy (HE) | Electronic, Polar Surface Area | Predicts solubility and interactions in aqueous media. researchgate.net |
| Physicochemical | Log P (Partition Coefficient) | Lipophilic, Constitutional | Measures hydrophobicity, relevant to solvent partitioning. researchgate.net |
| Physicochemical | Molar Refractivity (MR) | Constitutional, Geometrical | Relates to molecular volume and polarizability. researchgate.net |
Prediction of Chemical Reactivity Parameters
Beyond physical properties, QSPR methods can also be extended to predict parameters related to chemical reactivity. This is often achieved by correlating molecular descriptors with reactivity indicators derived from quantum chemical calculations, such as those from Density Functional Theory (DFT).
For heterocyclic compounds, key reactivity indicators include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
EHOMO (Energy of HOMO): Relates to the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater tendency to act as a nucleophile.
ELUMO (Energy of LUMO): Relates to the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electrophile.
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net
QSPR models can be built to predict these quantum chemical parameters directly from more easily calculated descriptors. This allows for rapid screening of the potential reactivity of many compounds without the need for computationally expensive DFT calculations for each one. Studies on related thiadiazole derivatives utilize descriptors such as total energy (E total), surface area grid (SAG), and molecular weight (MW) to build predictive models for their activity, which is intrinsically linked to their reactivity. researchgate.net
The table below shows examples of chemical reactivity parameters that could be predicted for 2-(1,2,5-Thiadiazol-3-yl)acetic acid through QSPR studies.
| Reactivity Parameter | Definition | Predicted By | Importance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | QSPR models using electronic and topological descriptors. | Indicates susceptibility to electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | QSPR models using electronic and topological descriptors. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | QSPR models or derived from predicted EHOMO/ELUMO. | Predicts overall chemical reactivity and stability. researchgate.net |
| Partial Atomic Charges | Charge distribution on each atom | QSPR models using electronegativity and connectivity. | Identifies potential reactive sites (nucleophilic/electrophilic centers). researchgate.net |
By leveraging these computational techniques, a comprehensive theoretical understanding of 2-(1,2,5-Thiadiazol-3-yl)acetic acid can be achieved, guiding its synthesis, and application in various fields of chemistry.
Application of 2 1,2,5 Thiadiazol 3 Yl Aceticacid As a Building Block in Complex Organic Synthesis
Use as a Precursor for Novel Heterocyclic Systems
The inherent reactivity of both the thiadiazole ring and the acetic acid side chain in 2-(1,2,5-Thiadiazol-3-yl)acetic acid makes it a valuable starting material for the synthesis of a variety of new heterocyclic structures. These transformations often involve either the functionalization and subsequent cyclization of the acetic acid group or the participation of the thiadiazole ring in annulation reactions.
Annulation Reactions Involving the Thiadiazole Ring
Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for the synthesis of complex polycyclic systems. While specific examples of annulation reactions starting directly from 2-(1,2,5-Thiadiazol-3-yl)acetic acid are not extensively documented in publicly available research, the general reactivity of the 1,2,5-thiadiazole (B1195012) ring suggests its potential in such transformations. For instance, domino annulation reactions of nitrile imines with related heterocyclic systems like thiazolidine-2,4-dione have been reported to yield 1,3,4-thiadiazinones. researchgate.net This type of reactivity highlights the potential for the 1,2,5-thiadiazole ring in 2-(1,2,5-Thiadiazol-3-yl)acetic acid to participate in similar cycloaddition and ring-forming sequences. Further research could explore the [3+2] or [3+3] cycloaddition reactions of the thiadiazole moiety to construct novel fused heterocyclic systems.
Spiro and Fused Ring System Construction
The construction of spirocyclic and fused ring systems is a key area in medicinal and materials chemistry due to the unique three-dimensional structures and properties of these molecules. The carboxylic acid functionality of 2-(1,2,5-Thiadiazol-3-yl)acetic acid provides a convenient handle for elaboration into structures capable of undergoing intramolecular cyclization to form spiro or fused rings.
Although direct examples utilizing 2-(1,2,5-Thiadiazol-3-yl)acetic acid are limited, analogous strategies with other heterocyclic acetic acids have been successfully employed. For example, pipecolic acid-based spiro bicyclic lactam scaffolds have been synthesized through a sequence involving the cyclization of a thiazolidine (B150603) derivative. nih.gov This suggests a plausible synthetic route where the acetic acid of 2-(1,2,5-Thiadiazol-3-yl)acetic acid could be converted to a suitable intermediate that then undergoes intramolecular cyclization onto the thiadiazole ring or an appended group, leading to novel spiro or fused systems. The synthesis of spiro[cycloalkane] derivatives of triazolo- and tetrazolo-pyridazines from pyridazinone precursors further illustrates the general strategies that could be adapted for the target compound. mdpi.com
Scaffold in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The bifunctional nature of 2-(1,2,5-Thiadiazol-3-yl)acetic acid, possessing both a nucleophilic/electrophilic heterocyclic ring and a carboxylic acid group, makes it an attractive candidate for the design of novel MCRs.
While specific MCRs involving 2-(1,2,5-Thiadiazol-3-yl)acetic acid as a primary scaffold are not yet widely reported, the use of other heterocyclic systems in MCRs provides a blueprint for its potential applications. For example, MCRs have been utilized for the synthesis of diverse libraries of biologically relevant compounds. rug.nl The acetic acid moiety of 2-(1,2,5-Thiadiazol-3-yl)acetic acid could participate in Ugi or Passerini-type reactions, while the thiadiazole ring could be involved in subsequent cyclization steps, leading to the rapid construction of complex molecular frameworks. The development of such MCRs would represent a significant advancement in the synthetic utility of this building block.
Role in the Synthesis of Advanced Organic Materials Precursors
The unique electronic and structural properties of the 1,2,5-thiadiazole ring make it a desirable component in advanced organic materials. 2-(1,2,5-Thiadiazol-3-yl)acetic acid can serve as a key precursor for monomers used in polymer synthesis and for ligands in coordination chemistry.
Monomers for Polymer Synthesis
The development of novel polymers with tailored properties is a major focus of materials science. The carboxylic acid group of 2-(1,2,5-Thiadiazol-3-yl)acetic acid can be readily converted into a variety of polymerizable functionalities, such as esters or amides. For instance, the conversion of acetic acid derivatives to vinyl esters followed by polymerization is a common strategy. researchgate.net By incorporating the electron-deficient 1,2,5-thiadiazole ring into a polymer backbone, it is possible to tune the electronic properties, thermal stability, and solubility of the resulting material. Such polymers could find applications in organic electronics, sensors, or as high-performance materials.
Ligands for Coordination Chemistry Studies
The nitrogen and sulfur atoms of the 1,2,5-thiadiazole ring are potential coordination sites for metal ions. The acetic acid side chain provides an additional binding site, making 2-(1,2,5-Thiadiazol-3-yl)acetic acid and its derivatives attractive candidates for the synthesis of novel ligands for coordination chemistry. The coordination of metal ions to such ligands can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties.
Design and Synthesis of Molecular Probes and Tools for Chemical Biology Research
The structural and electronic characteristics of the 1,2,5-thiadiazole core are leveraged in the design of specialized molecular probes. This heterocyclic system is known to be a potent electron acceptor, a feature that is fundamental in the construction of fluorophores based on a donor-acceptor-donor (D-A-D) architecture. The acetic acid side chain offers a convenient point of attachment for conjugation to other molecules, such as peptides or targeting ligands, enabling the transformation of a fluorescent scaffold into a highly specific probe for biological investigations.
The 1,2,5-thiadiazole ring is a key component in the development of advanced fluorescent dyes, particularly those operating in the near-infrared (NIR) spectrum. Its strong electron-accepting nature facilitates the creation of D-A-D type fluorophores, where it is flanked by electron-donating groups. This arrangement can lead to molecules with desirable photophysical properties, such as large Stokes shifts and emission in the NIR-II window (1000–1700 nm), which allows for deep tissue imaging with minimal autofluorescence. mdpi.comsemanticscholar.org
Researchers have designed and synthesized a library of fluorescent compounds based on a benzo-bis(1,2,5-thiadiazole) core, which acts as a powerful electron-accepting unit. mdpi.comsemanticscholar.org By modifying the electron-donating arms of the D-A-D structure, the emission properties can be tuned. Theoretical calculations have confirmed that the Lowest Unoccupied Molecular Orbital (LUMO) of these dyes is predominantly located on the benzo-bis(1,2,5-thiadiazole) moiety, highlighting its critical role in the molecule's fluorescence. semanticscholar.org One of the most promising dyes from this work, designated Q4, possesses two carboxylic acid groups, making it suitable for further functionalization. mdpi.comsemanticscholar.org
Table 1: Examples of 1,2,5-Thiadiazole-Based Fluorescent Cores
| Compound ID | Core Structure | Key Features | Emission Max. (nm) | Ref. |
|---|---|---|---|---|
| Q4 | Benzo-bis(1,2,5-thiadiazole) | D-A-D architecture, bright NIR-II fluorescence, possesses carboxylic acid handles for conjugation. | ~1100 | mdpi.comsemanticscholar.org |
| LS-NO | Diaminobenzene-(1,2,5-thiadiazole) | "Off-On" NIR probe for nitric oxide (NO). The thiadiazole acts as a weak acceptor and NO trapping group. | - | umn.edu |
The true utility of a building block like 2-(1,2,5-Thiadiazol-3-yl)acetic acid is realized when it is incorporated into a probe designed to interact with a specific biological target. The carboxylic acid group is an ideal functional handle for conjugation to biomolecules, such as peptides, which can guide the fluorescent core to a specific receptor or enzyme. This strategy transforms a general fluorescent tag into a precise tool for mechanism-focused in vitro studies.
A compelling example is the development of the probe SCH1100, which was designed for targeted imaging of the gastrin-releasing peptide receptor (GRPR), a target often overexpressed in prostate cancer. mdpi.com In this work, the NIR-II fluorescent dye Q4-1, which contains the benzo-bis(1,2,5-thiadiazole) core and a carboxylic acid group, was covalently linked to a GRPR-targeting peptide (RM26) via an amide bond. mdpi.com
The synthesis involved an amidation reaction between one of the carboxylic acid groups of the Q4-1 fluorophore and an amino group on the PEGylated peptide. mdpi.com The resulting probe, SCH1100, retained the favorable NIR-II fluorescence of the Q4 core while gaining the ability to specifically bind to GRPR. In vitro and subsequent in vivo studies demonstrated that the probe could clearly visualize tumors expressing the target receptor. mdpi.com This serves as a prime example of how a thiadiazole-based fluorophore equipped with a carboxylic acid handle can be used to create a probe for target engagement studies. While the specific starting material was the more complex Q4-1, the fundamental chemistry illustrates the potential of simpler building blocks like 2-(1,2,5-Thiadiazol-3-yl)acetic acid for similar applications.
Table 2: Components of the GRPR-Targeted Probe SCH1100
| Component | Chemical Identity/Class | Function in Probe | Ref. |
|---|---|---|---|
| Fluorophore | Q4-1 (A Benzo-bis(1,2,5-thiadiazole) derivative) | Provides a strong fluorescent signal in the NIR-II window for detection. | mdpi.com |
| Linker | -NH2-PEG8-Azide | Increases water solubility and provides spacing between the fluorophore and the targeting moiety. | mdpi.com |
| Targeting Moiety | RM26 Peptide | Binds with high specificity to the Gastrin-Releasing Peptide Receptor (GRPR). | mdpi.com |
| Conjugation Site | Carboxylic acid on Q4-1 | Acts as the reactive site for amide bond formation with the peptide, covalently linking the components. | mdpi.com |
Future Directions and Emerging Research Avenues for 2 1,2,5 Thiadiazol 3 Yl Aceticacid
Development of Novel and Sustainable Synthetic Methodologies for its Production
Current synthetic routes to 1,2,5-thiadiazoles often rely on established, yet sometimes harsh, chemical transformations. organic-chemistry.orgacs.org A primary future objective is the development of more efficient, economical, and environmentally benign methods for the production of 2-(1,2,5-Thiadiazol-3-yl)acetic acid. Research in this area is expected to focus on green chemistry principles. rsc.org
Emerging strategies may include:
Continuous Flow Synthesis: Transitioning from batch processing to continuous-flow reactors can offer superior control over reaction parameters, improve safety for handling potentially energetic intermediates, and increase yield and purity. rsc.org This methodology has been successfully applied to the synthesis of other acetic acid-bearing heterocycles, demonstrating its feasibility. rsc.org
Organocatalysis: The use of small organic molecules as catalysts, such as thiourea (B124793) or even vitamins, presents a metal-free and often less toxic alternative to traditional catalysts for constructing heterocyclic scaffolds. rsc.org
Electrochemical Synthesis: Electro-oxidative methods for creating N–S bonds offer a modern approach that avoids the need for chemical oxidants, generating less waste and operating under mild conditions. rsc.org
Novel Starting Materials: Exploration of alternative precursors and ring-transformation reactions, such as the oxidative ring contraction of 4H-1,2,6-thiadiazines, could provide new and efficient pathways to the 1,2,5-thiadiazole (B1195012) core. mdpi.com
A comparative table of potential synthetic approaches is outlined below.
| Methodology | Potential Advantages | Key Research Focus | Relevant Precedent |
| Continuous Flow | Improved safety, higher yield, scalability | Optimization of reactor design and reaction conditions | Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid rsc.org |
| Organocatalysis | Metal-free, lower toxicity, sustainability | Discovery of new catalysts and substrate scope expansion | Vitamin B3/thiourea catalyzed synthesis of 1,2,4-thiadiazoles rsc.org |
| Electrosynthesis | Avoids chemical oxidants, mild conditions | Intramolecular N-S bond formation | Dehydrogenative cyclization of imidoyl thioureas rsc.org |
| Ring Contraction | Novel disconnection approach | Development of new ring contraction strategies | Thermal or oxidative contraction of 1,2,6-thiadiazines mdpi.com |
Exploration of Underutilized Reactivity Pathways of 2-(1,2,5-Thiadiazol-3-yl)acetic acid
The reactivity of 2-(1,2,5-Thiadiazol-3-yl)acetic acid is dually centered on the thiadiazole ring and the acetic acid moiety. While standard transformations of the carboxylic acid (e.g., esterification, amidation) are predictable, significant opportunities lie in exploring less conventional reaction pathways.
Future research should investigate:
Activation of the Methylene (B1212753) Group: The protons on the carbon adjacent to the carbonyl group could be activated for C-C bond-forming reactions, allowing for the elaboration of the side chain to create more complex derivatives.
Reactivity of the Thiadiazole Ring: The 1,2,5-thiadiazole ring is generally electron-deficient, which influences its reactivity towards nucleophiles. nih.gov However, its behavior in cycloaddition reactions or under photochemical conditions remains largely unexplored. Studies on the photochemical oxidative ring contraction of related thiadiazines to thiadiazolones suggest that light-mediated transformations could be a fruitful avenue. mdpi.com
Derivatization as a Bifunctional Linker: The molecule's two distinct functional ends (the heterocycle and the carboxylic acid) make it an ideal candidate for use as a bifunctional linker in the synthesis of complex molecules, polymers, or for surface modification.
Advanced Computational Modeling for De Novo Design of Derivatives
Computational chemistry provides a powerful tool for accelerating the discovery of new molecules with desired properties, reducing the need for extensive empirical synthesis and screening. For 2-(1,2,5-Thiadiazol-3-yl)acetic acid, de novo design using advanced modeling is a promising future direction.
Key computational approaches would include:
Density Functional Theory (DFT): DFT and time-dependent DFT (TD-DFT) can be used to predict the electronic and optical properties of novel derivatives. nih.govresearchgate.net This is particularly relevant for designing materials for optoelectronic applications by calculating HOMO-LUMO gaps, charge transport characteristics, and absorption spectra. spiedigitallibrary.orgnih.gov
Molecular Docking: For biological applications, molecular docking simulations can predict the binding affinities and modes of interaction of designed derivatives with specific protein targets, such as enzymes or receptors. nih.govresearchgate.netnih.gov This allows for the rational design of potent and selective inhibitors or modulators.
Pharmacokinetic Modeling (ADME): In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug design. nih.govresearchgate.net Computational tools can filter derivative libraries to prioritize compounds with favorable drug-like properties.
| Computational Method | Predicted Property | Application Area | Example from Literature |
| DFT/TD-DFT | HOMO/LUMO energies, absorption spectra | Materials Science (Optoelectronics) | Benzothiadiazole derivatives for photovoltaics nih.govresearchgate.netresearchgate.net |
| Molecular Docking | Binding affinity, interaction modes | Medicinal Chemistry (Drug Design) | Thiadiazole derivatives as enzyme inhibitors nih.gov |
| ADME Prediction | Solubility, permeability, metabolism | Medicinal Chemistry (Drug Development) | In silico profiling of bioactive compounds nih.govresearchgate.net |
Integration into Advanced Materials Science Research (e.g., Optoelectronic, Catalysis)
The 1,2,5-thiadiazole ring is a well-known electron-accepting moiety, making it a valuable building block for organic electronic materials. nih.govresearchgate.net A significant future direction is the incorporation of 2-(1,2,5-Thiadiazol-3-yl)acetic acid into functional materials.
Optoelectronic Materials: The compound could serve as a monomer or a precursor for synthesizing conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govresearchgate.networldscientific.com The carboxylic acid group provides a convenient handle for polymerization or for anchoring the molecule to conductive surfaces, potentially influencing molecular ordering and device performance. researchgate.net
Catalysis: While less explored, heterocyclic compounds can act as ligands for metal catalysts or as organocatalysts themselves. Research could focus on synthesizing metal complexes of 2-(1,2,5-Thiadiazol-3-yl)acetic acid derivatives to explore their catalytic activity in various organic transformations. The coordination chemistry of 1,2,5-thiadiazole 1,1-dioxides with d-block metals has been studied, providing a foundation for this line of inquiry. nih.gov
Collaborative Research at the Interface of Organic Chemistry and Chemical Biology (Emphasis on tool development and fundamental mechanistic understanding)
The thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.netnih.govnih.gov The true potential of 2-(1,2,5-Thiadiazol-3-yl)acetic acid can be unlocked through interdisciplinary research at the intersection of chemistry and biology.
Future research should focus on:
Development of Chemical Probes: The acetic acid moiety is ideal for conjugation to reporter tags (like fluorophores), affinity tags (like biotin), or for immobilization on solid supports. This would allow for the creation of chemical tools to study biological systems, identify protein targets (target deconvolution), and elucidate mechanisms of action.
Bioisosteric Replacement: The thiadiazole ring is a known bioisostere of other heterocycles like pyrimidine (B1678525) or oxadiazole. nih.govrsc.org Systematic synthesis of derivatives of 2-(1,2,5-Thiadiazol-3-yl)acetic acid and comparing their activity to analogues can lead to a deeper understanding of structure-activity relationships (SAR) and the discovery of compounds with improved potency or selectivity.
Fundamental Mechanistic Studies: Collaborative efforts can use designed derivatives to probe specific biological pathways. For instance, if a derivative shows enzyme inhibitory activity, related probes can be used to study enzyme kinetics, conformational changes, and cellular localization, providing fundamental insights into biological processes. nih.govacs.org
Q & A
Q. What are the recommended synthetic routes for 2-(1,2,5-Thiadiazol-3-yl)acetic acid, and how can researchers optimize yield?
Methodological Answer: A plausible synthesis route involves coupling thiadiazole precursors with acetic acid derivatives. For example:
- Step 1: React 1,2,5-thiadiazole-3-carbaldehyde with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester intermediate.
- Step 2: Hydrolyze the ester using NaOH in ethanol/water (3:1 v/v) under reflux (60–70°C, 2–4 h) to yield the free acid.
- Optimization: Monitor pH during hydrolysis to avoid over-acidification, which may degrade the thiadiazole ring. Use TLC or HPLC to track reaction progress and ensure >95% purity post-crystallization .
Q. How should researchers handle and store 2-(1,2,5-Thiadiazol-3-yl)acetic acid to ensure stability?
Methodological Answer:
- Handling: Use nitrile gloves and fume hoods to avoid inhalation/contact. The compound may irritate skin or eyes (similar to benzothiadiazole derivatives) .
- Storage: Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C. Avoid moisture and prolonged exposure to light, as thiadiazoles are prone to photodegradation. Stability studies under accelerated conditions (40°C/75% RH for 1 week) can preemptively identify decomposition pathways .
Q. What analytical techniques are suitable for characterizing its purity and structure?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm.
- Structure Confirmation:
- NMR: Compare ¹H/¹³C NMR shifts with computed spectra (DFT/B3LYP/6-31G*). Thiadiazole protons typically appear at δ 8.5–9.5 ppm.
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₄H₄N₂O₂S: 156.9994).
- FT-IR: Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and thiadiazole C–N vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hazardous by-products during synthesis?
Methodological Answer:
- By-Product Analysis: Use LC-MS to identify impurities (e.g., sulfoxide derivatives from thiadiazole oxidation).
- Mitigation Strategies:
- Replace air-sensitive reagents with stabilized alternatives (e.g., use N₂-purged solvents).
- Add radical inhibitors (e.g., BHT) during reflux to prevent ring-opening reactions.
- Optimize stoichiometry via DoE (Design of Experiments) to reduce excess reagent waste .
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
Methodological Answer:
- Scenario 1: If NMR shows unexpected splitting, test for tautomerism (common in thiadiazoles). Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria.
- Scenario 2: IR shifts may indicate hydrogen bonding. Compare spectra in solid-state (KBr pellet) vs. solution (ATR-FTIR) to differentiate intermolecular effects.
- Cross-Validation: Pair experimental data with computational modeling (e.g., Gaussian or ORCA) to assign ambiguous peaks .
Q. What strategies mitigate toxicity risks during in vitro assays involving this compound?
Methodological Answer:
- Toxicity Screening: Perform preliminary MTT assays on HEK293 or HepG2 cells at 10–100 µM concentrations. Refer to analogous benzothiadiazole compounds, which show moderate cytotoxicity (IC₅₀ ~50–100 µM) .
- Handling Protocol: Use closed-system cell culture chambers and HEPA-filtered biosafety cabinets to limit aerosol exposure. Decontaminate spills with 10% sodium bicarbonate solution to neutralize acidic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
